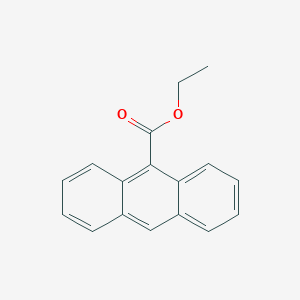

Ethyl anthracene-9-carboxylate

説明

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Materials and Chemical Biology Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Their unique electronic and structural properties make them fundamental building blocks in various scientific disciplines. numberanalytics.comrsc.org In advanced materials science, the planar structure of PAHs allows for effective π-π stacking interactions, which is crucial for their performance in organic electronics. frontiersin.org This has led to their use in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. numberanalytics.comfrontiersin.org

In the realm of chemical biology, PAHs and their derivatives are utilized as fluorescent probes. rroij.comresearchgate.net Their ability to intercalate with DNA and their distinct fluorescence properties, which can be sensitive to the local environment, make them valuable tools for studying biological systems. rroij.com For instance, some anthracene (B1667546) derivatives exhibit changes in fluorescence when binding to specific DNA sequences. rroij.com The introduction of heteroatoms, such as nitrogen, into the PAH framework can further fine-tune their electronic and chemical properties, expanding their potential applications. rsc.org

The Role of Anthracene and its Derivatives in Contemporary Chemical Science

Anthracene, a three-ring PAH, is a particularly versatile scaffold in organic chemistry. numberanalytics.com Its derivatives have been extensively investigated for a wide range of applications due to their interesting photochemical and photophysical properties. rroij.combeilstein-journals.org These properties are leveraged in the creation of materials with thermochromic or photochromic behaviors, as well as in the development of optical, electronic, and magnetic switches. rroij.com

The chemical reactivity of the anthracene core allows for the synthesis of a vast number of derivatives with tailored functionalities. numberanalytics.com For example, modifications at the 9 and 10 positions of the anthracene ring can enhance fluorescence quantum yields. mdpi.com Furthermore, anthracene-based compounds have been explored for their potential in medicinal chemistry, with some derivatives showing promise as anticancer agents due to their ability to interact with DNA. frontiersin.org

Esterification as a Strategy for Modifying Anthracene Properties and Expanding Research Avenues

Esterification is a fundamental chemical reaction used to convert carboxylic acids into esters. In the context of anthracene chemistry, esterification of anthracene carboxylic acids serves as a powerful strategy to modify the parent molecule's properties and broaden its research applications. researchgate.net This chemical modification can enhance solubility, a crucial factor for processing and application in various media.

The introduction of an ester group can also influence the photophysical properties of the anthracene chromophore, such as its fluorescence quantum yield and emission wavelength. This tunability is of significant interest in the development of fluorescent probes and materials for organic light-emitting devices. For example, the synthesis of various esters of anthracene acid adducts has been shown to yield compounds useful as plasticizers for polymers. google.com.na The specific ester group can be chosen to fine-tune the compatibility and physical properties of the resulting material. google.com.na A common method for synthesizing these esters is through the reaction of an anthracene-carbonyl chloride with an alcohol. researchgate.net

Properties of Ethyl Anthracene-9-Carboxylate

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C17H14O2 |

| Molecular Weight | 250.297 g/mol |

| Boiling Point | 416.098°C at 760 mmHg |

| Flash Point | 194.157°C |

| Density | 1.18 g/cm³ |

| Refractive Index | 1.661 |

| CAS Number | 1754-54-7 |

Data sourced from multiple chemical suppliers and databases. chemsrc.comlookchem.comechemi.com

Synthesis and Research Findings

The synthesis of this compound typically involves the esterification of 9-anthracenecarboxylic acid with ethanol (B145695). One documented method involves reacting 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine. researchgate.net Another general approach for creating anthracene esters is the reaction between the parent dicarboxylic acid and an alcohol, often with an acid catalyst. The synthesis of the precursor, 9-anthracenecarboxylic acid, can be achieved through the oxidation of 9-anthraldehyde. patsnap.com Modern methods may utilize sodium chlorite (B76162) as the oxidizing agent. google.com

Research on this compound has highlighted its conformational features, which are similar to its methyl ester counterpart. researchgate.net However, even this slight modification in the ester group can significantly influence the molecular packing in the crystal structure. researchgate.net The crystal structure of this compound is stabilized by C-H···O interactions and edge-to-face arene interactions. researchgate.net The dihedral angle between the carboxylate group and the anthracene ring system is a key structural parameter. researchgate.net Such structural and photophysical studies are crucial for understanding how these molecules can be used as building blocks in materials science, for example, in the design of novel fluorescent probes or materials with specific electronic properties. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGJDFIKOFIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505568 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-54-7 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Anthracene 9 Carboxylate and Analogous Anthracene Esters

Classical Esterification Routes to Ethyl Anthracene-9-carboxylate

Traditional methods for synthesizing this compound rely on well-established esterification principles, starting from 9-anthracenecarboxylic acid. These routes are valued for their reliability and are foundational in organic synthesis.

The most direct approach to this compound is the esterification of 9-anthracenecarboxylic acid with ethanol (B145695). A modified Fischer esterification procedure involves activating the carboxylic acid to facilitate the reaction. In one such method, 9-anthracenecarboxylic acid is first dissolved in a solvent like toluene (B28343) with an excess of trifluoroacetic anhydride. acs.org The addition of excess ethanol to this mixture initiates the esterification, which proceeds over 30 to 100 minutes, sometimes with gentle warming. acs.org After the reaction, the ester is purified through extraction and recrystallization. acs.org To prevent unwanted photochemical dimerization, exposure of the anthracene (B1667546) compounds to light is typically minimized during the process. acs.org

Alternative direct methods include base-promoted esterification. One reported synthesis involves heating 9-anthracenecarboxylic acid with potassium hydroxide (B78521) in ethanol, though specific conditions like reaction time and yield are not always extensively detailed. chemicalbook.com

Table 1: Comparison of Direct Esterification Methods

| Method | Activating Agent/Catalyst | Key Reagents | Typical Conditions |

| Modified Fischer Esterification | Trifluoroacetic anhydride | 9-Anthracenecarboxylic acid, Ethanol, Toluene | Stirring for 30-100 minutes; may require slight warming. acs.org |

| Base-Promoted Esterification | Potassium hydroxide | 9-Anthracenecarboxylic acid, Ethanol | Heating. chemicalbook.com |

An alternative and highly effective classical route involves a two-step process starting with the conversion of 9-anthracenecarboxylic acid into a more reactive intermediate, 9-anthracenecarbonyl chloride. evitachem.com This transformation is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride. evitachem.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. evitachem.com

Once synthesized, the 9-anthracenecarbonyl chloride is a highly reactive acyl chloride. evitachem.com It readily undergoes nucleophilic acyl substitution with alcohols, such as ethanol, to form the corresponding ester, this compound. evitachem.com This reaction is often carried out in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. oup.com This method is particularly useful as the high reactivity of the acyl chloride generally leads to high yields of the final ester product. evitachem.com

Direct Synthesis from 9-Anthracenecarboxylic Acid and Ethanol

Advanced Synthetic Strategies for Anthracene Derivatives Relevant to this compound

Modern organic synthesis has introduced sophisticated techniques for constructing and functionalizing the core anthracene scaffold. These advanced strategies offer greater efficiency, selectivity, and access to a wider diversity of complex anthracene derivatives. nih.gov

Recent decades have seen a revolution in the synthesis of anthracene frameworks, largely driven by advancements in transition metal-catalyzed reactions. nih.govdoaj.org These methods provide powerful tools for building the polycyclic aromatic structure from simpler precursors, often with high efficiency and selectivity that traditional methods lack. nih.gov

Catalysts based on palladium, nickel, rhodium, and other transition metals are widely employed. doaj.orgresearchgate.net Key reactions include:

Cross-Coupling Reactions: The Suzuki-Miyaura coupling, which uses palladium catalysts to form biaryl bonds, is a versatile tool for assembling the anthracene core. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne groups, which can serve as precursors for subsequent cyclization reactions to form the anthracene rings. nih.gov

Alkene Dicarbofunctionalization: Nickel-catalyzed three-component reactions involving the difunctionalization of alkenes can be used to construct complex molecular architectures that, through subsequent acid-promoted cyclization and aromatization, yield the 9-substituted anthracene scaffold. nih.gov

C-H Activation and Annulation: Rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted and soluble anthracene derivatives. researchgate.net Palladium catalysts can also be used in tandem C-H activation and cyclization reactions to build complex tetracyclic benz[a]anthracene frameworks. beilstein-journals.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Anthracene Scaffold Synthesis

| Reaction Type | Catalyst System | Description |

| Suzuki-Miyaura Coupling | Palladium complexes | Forms key biaryl bonds necessary for constructing the anthracene framework. nih.gov |

| Sonogashira Coupling | Palladium complexes | Couples terminal alkynes with aryl halides to create precursors for cyclization. nih.gov |

| Alkene Dicarbofunctionalization | Nickel catalyst | Assembles carbon fragments that are then cyclized to form the 9-substituted anthracene core. nih.gov |

| Oxidative Annulation | Rhodium catalyst | Couples arylboronic acids with alkynes to build highly functionalized anthracene rings. researchgate.net |

Beyond building the scaffold, transition metal catalysis is crucial for the direct functionalization of anthracene precursors. C-H activation has emerged as a particularly powerful strategy, allowing for the introduction of substituents onto the anthracene ring without the need for pre-functionalized starting materials. nih.gov

Palladium(II)-catalyzed reactions can achieve tandem transformations. For instance, a carboxyl-directed C-H alkenylation of a diphenyl carboxylic acid, followed by a secondary C-H activation and intramolecular C-C bond formation, leads to a substituted anthracene derivative after decarboxylative aromatization. beilstein-journals.org This approach provides a direct route to functionalized anthracenes that can be further elaborated. beilstein-journals.org The ability to directly functionalize C-H bonds offers a more atom-economical and efficient alternative to classical methods. nih.gov

Electrochemical methods represent a green and sustainable approach to synthesizing 9-anthracenecarboxylic acid, the direct precursor for this compound. goettingen-research-online.de Electrocarboxylation involves the electrochemical reduction of an organic substrate in the presence of carbon dioxide (CO₂), which acts as an inexpensive and renewable C1 building block. goettingen-research-online.debeilstein-journals.org

In one specific application, anthrone (B1665570) was directly converted to anthracene-9-carboxylic acid via electrocarboxylation with CO₂. researchgate.net By optimizing parameters such as the electrode material, supporting electrolyte, and temperature, a high yield of 96.1% was achieved. researchgate.net More advanced methods enable the direct C(sp²)-H carboxylation of (hetero)arenes using CO₂ under constant current conditions in a user-friendly undivided cell. goettingen-research-online.de This technique avoids the need for harsh chemical reductants or transition metal catalysts and has been demonstrated on a gram scale, highlighting its potential for larger-scale synthesis. goettingen-research-online.de

Table 3: Overview of Electrochemical Carboxylation for Anthracenecarboxylic Acid Synthesis

| Method | Substrate | Key Features | Reported Yield |

| Direct Electrocarboxylation | Anthrone | Uses CO₂; optimized conditions (electrode, electrolyte, temp.). researchgate.net | 96.1% |

| Direct C(sp²)-H Carboxylation | (Hetero)arenes | Metal-free; undivided cell; constant current. goettingen-research-online.de | 71% (gram scale for model substrate) |

Green Chemistry Approaches in Anthracene Derivative Synthesis

The increasing emphasis on sustainable chemistry has prompted the development of more environmentally friendly synthetic routes for anthracene derivatives. frontiersin.orgnih.gov Traditional methods for synthesizing these compounds often involve harsh reaction conditions, extended reaction times, and the use of hazardous solvents. nih.gov In response, researchers are exploring green chemistry approaches, such as microwave-assisted synthesis, ultrasound-assisted reactions, photocatalysis, and the use of eco-friendly solvents, to create more efficient and sustainable processes. frontiersin.orgmdpi.comresearchgate.nettorvergata.it

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.comindianchemicalsociety.com This technique has been successfully applied to the synthesis of anthracene esters and their analogues.

A notable example is the Diels-Alder reaction between anthracene and methyl acrylate (B77674) to form 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, an analogous anthracene ester. Research comparing conventional heating with microwave irradiation for this synthesis found that the microwave-assisted method significantly shortens the reaction time from hours to minutes while achieving comparable or even higher yields. mdpi.com In the study, irradiating the reactants in xylene with a 1000 W microwave resulted in a 70-85% yield in just 6-8 minutes. mdpi.com In contrast, conventional methods required 24 to 48 hours to achieve similar yields. mdpi.com

| Method | Reagents | Solvent | Time | Temperature (°C) [a] | Yield (%) | Reference |

| Microwave Irradiation | Anthracene, Methyl Acrylate | Xylene | 6-8 min | 266-280 | 70-85 | mdpi.com |

| Conventional (Sealed Tube) | Anthracene, Methyl Acrylate | Xylene | 24 hrs | 120 | 81 | mdpi.com |

| Conventional (Reflux) | Anthracene, Methyl Acrylate | Xylene | 48 hrs | 120 | 84 | mdpi.com |

| Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for an Analogous Anthracene Ester. mdpi.com [a] Measured by infrared thermometry for the microwave method. |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, represents another effective green chemistry strategy. researchgate.netrsc.org The phenomenon of acoustic cavitation enhances reaction rates and efficiency. biointerfaceresearch.com This method has been shown to be a rapid and efficient "green" alternative for synthesizing various esters, frequently resulting in higher product yields in shorter times and at lower temperatures than conventional techniques. researchgate.netbiointerfaceresearch.com

For instance, the ultrasound-assisted esterification of various carboxylic acids has demonstrated a significant intensification of the process. In one study, the reaction time for producing tertiary fatty aliphatic esters was reduced from 120 minutes with conventional heating to just 15 minutes under ultrasonic irradiation at room temperature. biointerfaceresearch.com This approach not only saves time but also reduces energy consumption and increases product yields by 2 to 10%. biointerfaceresearch.com The principles of this green method are applicable to the synthesis of analogous anthracene esters from the corresponding carboxylic acid.

| Carboxylic Acid | Method | Time | Yield (%) | Reference |

| Capric Acid | Ultrasound | 15 min | 91.2 | biointerfaceresearch.com |

| Capric Acid | Conventional | 120 min | 82.4 | biointerfaceresearch.com |

| Lauric Acid | Ultrasound | 15 min | 92.5 | biointerfaceresearch.com |

| Lauric Acid | Conventional | 120 min | 86.3 | biointerfaceresearch.com |

| Palmitic Acid | Ultrasound | 15 min | 94.7 | biointerfaceresearch.com |

| Palmitic Acid | Conventional | 120 min | 92.1 | biointerfaceresearch.com |

| Table 2: Comparison of Ultrasound-Assisted vs. Conventional Esterification. biointerfaceresearch.com |

Photocatalysis and Alternative Solvents

Photocatalysis aligns with green chemistry principles by using light, an abundant and clean energy source, to facilitate chemical transformations, often under mild conditions. torvergata.it While not a direct synthesis of the ester, research has shown that visible light can promote the aerobic oxygenation of anthracenes to produce anthraquinones using metal-free organic photocatalysts. torvergata.it This demonstrates the potential of light-driven methods for derivatizing the anthracene core in an environmentally friendly manner. Furthermore, catalytic asymmetric photocycloadditions have been developed for anthracene derivatives, showcasing a sophisticated, green approach to creating complex, stereodefined structures. nih.gov

The exploration of alternative reaction media is another key area of green chemistry. frontiersin.org Efforts to replace volatile organic solvents have led to the use of water or solvent-free reaction conditions. frontiersin.orgnih.gov For example, a one-pot, three-component cyclocondensation to prepare certain anthracene derivatives has been achieved using an Indium(III) chloride catalyst under solvent-free conditions, which offers advantages such as high yields and reduced chemical waste. frontiersin.orgnih.gov The use of water as a green solvent has also been highlighted as a viable medium for ultrasound-assisted multicomponent reactions. researchgate.net

Photophysical Phenomena of Ethyl Anthracene 9 Carboxylate and Analogues

Excited State Dynamics and Relaxation Pathways

The behavior of ethyl anthracene-9-carboxylate and its analogues after absorbing light is a complex process governed by the dynamics of their excited states and the various pathways through which they return to the ground state. These processes are often incredibly fast, occurring on the picosecond or even femtosecond timescale.

Ultrafast Spectroscopic Investigations of Singlet Excited States

Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are crucial for observing the rapid changes that occur in molecules immediately after photoexcitation. For anthracene (B1667546) derivatives, these studies reveal the evolution of the initially populated excited singlet state (S₁) to a relaxed fluorescent state.

In the case of anthracene-9-carboxylic acid, a close analogue of this compound, femtosecond-resolved emission spectroscopy shows a red-shifting of the emission that occurs within the first picosecond after excitation. researchgate.net This spectral evolution is attributed to the relaxation of the substituent's orientation in the S₁ state and is influenced by the solvent's response time. researchgate.net Specifically, for anthracene-9-carboxylic acid, the dihedral angle between the carboxylic group and the anthracene ring changes from nearly 60 degrees in the ground state to about 30 degrees in the relaxed excited state. researchgate.net In contrast, for the anthracene-9-carboxylate anion, where the carboxylic acid is deprotonated, there is minimal spectral evolution, indicating that the carboxylate group remains largely decoupled from the aromatic system, staying at an almost 90-degree angle in both the ground and excited states. researchgate.net

Femtosecond transient absorption studies on other anthracene derivatives, such as anthracene-9,10-endoperoxide, have shown that excitation can lead to ultrafast product formation within picoseconds. researchgate.netrsc.org These studies highlight the power of ultrafast spectroscopy in elucidating complex photoreaction pathways that compete with fluorescence and other relaxation processes. For instance, in a 9,10-bis(phenylethynyl)anthracene (B116448) dimer, the initial S₁ absorption evolves within the first few picoseconds, which is attributed to the planarization of the molecule in the excited state. nih.gov

Influence of Substituents on Excited State Properties of Anthracene Esters

The nature and position of substituents on the anthracene core significantly modulate the excited state properties of anthracene esters and related derivatives. nih.gov The addition of functional groups, whether electron-donating or electron-withdrawing, perturbs the electronic transitions of the anthracene ring, leading to changes in absorption and fluorescence characteristics. researchgate.netnih.gov

A systematic study on substituted anthracenes showed that all substitutions tend to cause a red-shift in the excitation energy. nih.gov The oscillator strength, a measure of the probability of an electronic transition, increases when substituents are placed along the direction of the transition dipole moment of the bright Lₐ excited state. nih.gov The introduction of a carbonyl group, as in anthracene esters, can have a profound effect on fluorescence. For instance, many carbonyl derivatives of anthracene are non-fluorescent at room temperature but become strongly fluorescent at low temperatures (around 77 K). scispace.com This behavior is often linked to the role of intersystem crossing from the S₁ state to a nearby triplet state (Tₙπ*), the energy of which is influenced by the substituent. scispace.com

Specifically for anthracene carboxylates, the position of the carboxylic acid group has a significant impact. Density functional theory (DFT) calculations have shown that for 1,4- and 2,6-anthracene dicarboxylic acids, the carboxylic groups are coplanar with the anthracene ring in both the ground and excited states. vt.eduscispace.com However, for 9,10-anthracene dicarboxylic acid, the dihedral angle is large in the ground state (around 56.6°) and decreases in the excited state (to about 27.7°), accompanied by a puckering of the anthracene ring. researchgate.netvt.eduscispace.com This structural relaxation in the excited state is a key factor governing its photophysical properties.

Furthermore, the introduction of a second substituent at the 10-position can also alter the fluorescence properties. scispace.com For example, methyl or phenyl substitution at the 10-position of 9-anthracene carboxylic acid can lead to a complete loss of photoreactivity in the solid state due to changes in crystal packing. capes.gov.brresearchgate.net

Energy Transfer Mechanisms in Anthracene-Containing Systems

Energy transfer is a fundamental process in multi-component systems containing anthracene derivatives, where the excited state energy of a donor molecule is transferred to an acceptor molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a through-space Coulombic interaction, and Dexter energy transfer, which is a short-range, through-bond interaction requiring orbital overlap. acs.org

In systems where an anthracene moiety is linked to a platinum acetylide segment, intramolecular triplet-triplet energy transfer can occur, sensitizing the triplet state of the anthracene. nih.gov The mechanism can be indirect, involving an initial singlet-triplet energy transfer followed by triplet-triplet energy transfer. nih.gov The efficiency of energy transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. aps.org

Studies on anthracene-porphyrin complexes have demonstrated that the energy transfer mechanism can be switched by changing a single atom. acs.org With a zinc-porphyrin acceptor, FRET is the dominant mechanism, while with a corresponding ruthenium complex, Dexter energy transfer prevails. acs.org In hybrid structures of ZnO and anthracene, resonant energy transfer can occur from the higher energy states of anthracene to the excitonic states of ZnO, and also from the defect level states in ZnO to the absorption levels in anthracene. optica.org

Fluorescence quenching of anthracene by various molecules can also be mediated by energy transfer. For instance, the quenching of anthracene fluorescence by acrylonitrile (B1666552) is attributed to the formation of a reversible exciplex, with the efficiency of quenching being influenced by solvent polarity and viscosity. niscpr.res.in In solid solutions, the excitation energy of unbound anthracene molecules can be transferred to an anthracene-acceptor complex, leading to fluorescence quenching. rsc.org

Fluorescence Characteristics and Emission Mechanisms

The fluorescence of this compound and its analogues is highly sensitive to their molecular environment, a property that has been extensively studied to understand their emission mechanisms.

Solvent Effects on Fluorescence Emission of Anthracenecarboxylates

The polarity of the solvent can significantly influence the fluorescence spectra of anthracenecarboxylates, a phenomenon known as solvatochromism. researchgate.netresearchgate.net For anthracene-9-carboxylic acid, the fluorescence is particularly sensitive to the solvent environment. researchgate.netresearchgate.net In contrast to anthracene itself, whose fluorescence is largely independent of solvent polarity, anthracene-9-carboxylic acid exhibits a pronounced solvent-dependent fluorescence. researchgate.netresearchgate.net This sensitivity arises from factors such as acid-base equilibria, the potential for dimerization, and structural rearrangements in the excited state. researchgate.netresearchgate.net

The structureless emission often observed for 9-anthracene carboxylic acid has been attributed to an enhanced resonance interaction between the carboxylic acid group and the aromatic ring in the excited state, which is a result of the rotation of the functional group into the plane of the ring system after excitation. researchgate.net The presence of hydrogen bonding between the solvent and the carboxyl group can also play a crucial role in stabilizing the excited state and influencing the emission. scirp.org

The following table summarizes the effect of different solvents on the spectroscopic properties of Anthracene-9-Carboxylic Acid (ANCA). researchgate.net

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Maxima (λabs, nm) | Molar Extinction Coefficient (log ε) | Fluorescence Maxima (λem, nm) |

|---|---|---|---|---|---|

| Water | 78.5 | 1.333 | 344, 361, 380 | 4.03, 4.27, 4.44 | 414 |

| Ethanol (B145695) | 24.3 | 1.361 | 345, 363, 382 | 4.01, 4.26, 4.42 | 435 |

| Acetonitrile | 37.5 | 1.344 | 344, 362, 381 | 4.02, 4.26, 4.43 | 440 |

| Ethylacetate | 6.02 | 1.372 | 344, 361, 380 | 4.03, 4.27, 4.44 | 430 |

| Cyclohexane | 2.02 | 1.426 | 344, 361, 380 | 4.03, 4.27, 4.44 | 425 |

Data derived from a study on Anthracene-9-Carboxylic Acid (ANCA) at a concentration of 2.0 x 10⁻⁶ M. researchgate.net

Fluorescence Quenching and Enhancement Studies

The fluorescence intensity of anthracene derivatives can be either decreased (quenched) or increased (enhanced) by interaction with other molecules or changes in the environment. Fluorescence quenching can occur through various mechanisms, including photoinduced electron transfer (PET), energy transfer, and the formation of non-fluorescent complexes.

Molecular oxygen is a well-known quencher of anthracene fluorescence, a process that is typically diffusion-controlled. nih.gov For methyl 9-anthroate, water has been shown to quench its fluorescence through a physical process, likely involving the formation of a hydrogen-bonded complex that promotes a radiationless decay pathway. uab.pt The quenching of anthracene fluorescence by acrylonitrile in various solvents proceeds via the formation of a reversible exciplex. niscpr.res.in

Conversely, fluorescence enhancement can occur when a quenching pathway is inhibited. For example, in systems containing an anthracene fluorophore and a tertiary amine, PET from the amine can quench the anthracene fluorescence. researchgate.net Protonation of the amine or its complexation with other species can block this PET process, leading to a significant enhancement of fluorescence. researchgate.netunibo.it This principle is utilized in the design of fluorescent sensors. For instance, an anthracene-based boronic acid system shows increased fluorescence upon binding with carbohydrates, a phenomenon attributed to the inhibition of PET. researchgate.net Similarly, the fluorescence of certain anthracene-containing receptors is enhanced in the presence of analytes like ketoprofen (B1673614) due to proton transfer that reduces the efficiency of PET. unibo.it

The table below shows the Stern-Volmer constant for the quenching of anthracene by 5-ethoxycarbonyl-4-cinnamyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one (DHPM) in 1,4-dioxane. ajol.info

| Quencher | Solvent | Stern-Volmer Constant (KSV, M-1) | Quenching Rate Constant (kq, M-1s-1) |

|---|---|---|---|

| DHPM | 1,4-Dioxane | 2.52 x 103 | 7.145 x 1011 |

Data from a study on the fluorescence quenching of anthracene by a dihydropyrimidine (B8664642) derivative. ajol.info

Acid-Base and Monomer-Dimer Equilibria Affecting Fluorescence

The fluorescence properties of anthracene derivatives, including this compound, are intricately linked to their surrounding environment and concentration, which dictate the prevailing acid-base and monomer-dimer equilibria. Studies on the closely related anthracene-9-carboxylic acid (ANCA) provide significant insight into these phenomena, as the fundamental electronic structure of the anthracene core governs the photophysical behavior. researchgate.netdoaj.orgresearchgate.net

In solution, anthracene derivatives can exist in equilibrium between a monomeric and a dimeric form. researchgate.net This equilibrium is highly sensitive to both the concentration of the solute and the nature of the solvent. researchgate.netresearchgate.net At low concentrations, the monomeric species typically predominates, exhibiting a characteristic structured fluorescence spectrum. researchgate.net However, as the concentration increases, the propensity for dimerization rises. researchgate.netresearchgate.net These ground-state dimers can then lead to the formation of excimers (excited-state dimers) upon photoexcitation, which are characterized by a broad, structureless, and red-shifted fluorescence band compared to the monomer emission. researchgate.net For instance, in ethanol solution, increasing the concentration of ANCA leads to the appearance of a new, broad fluorescence band at approximately 510 nm, which is attributed to excimer fluorescence. researchgate.net

The acid-base equilibrium of the substituent group also plays a crucial role, particularly for analogues like ANCA. researchgate.netdoaj.orgunion.edu The protonated (acid) form and the deprotonated (carboxylate) form exhibit distinct photophysical properties. The unprotonated, or ionic, form of ANCA in protonic solvents displays a structured, anthracene-like fluorescence. This is because the strong ground-state solvation of the carboxylate ion inhibits the rotational motion of the substituent relative to the anthracene ring in the excited state. Conversely, the protonated (molecular) form shows a broad, structureless, and significantly red-shifted fluorescence. union.edu This large Stokes shift is attributed to an excited-state rotation of the carboxylic acid group, allowing it to become more planar with the anthracene ring, a conformation that is less favorable in the ground state. While this compound itself does not undergo acid-base equilibrium, its fluorescence can be influenced by the polarity and hydrogen-bonding capability of the solvent, which affects the rotational freedom of the ester group, leading to similar shifts in emission spectra. The fluorescence quantum yields and Stokes shifts of anthracene derivatives with a single carboxyl or ester group are known to be highly dependent on the solvent. union.edu

| Chemical Species | Description | Characteristic Fluorescence |

| Neutral Monomer | Protonated form at low concentration | Sharp, structured fluorescence |

| Anionic Monomer | Deprotonated form | Structured, anthracene-like fluorescence |

| Neutral Dimer | Hydrogen-bonded dimer of the neutral form | Broad fluorescence at ~470 nm researchgate.net |

| Excimer | Excited-state dimer | Broad, structureless fluorescence at ~510 nm researchgate.net |

Photoinduced Reactions and Photochemistry of Anthracene Esters

Photodimerization and [4+4] Cycloaddition Reactions in Solution and Solid State

Anthracene esters, including this compound, are well-known to undergo photodimerization, a characteristic photochemical reaction of the anthracene moiety. sioc-journal.cn This reaction involves a [4+4] cycloaddition between two anthracene molecules, where one is in the excited state and the other is in the ground state, leading to the formation of a dimer. researchgate.netresearchgate.net The reaction occurs specifically between the C9 and C10 positions of the two anthracene rings. researchgate.net This process is reversible, with the dimer often being cleaved back to the monomers by thermal means or by irradiation with shorter wavelength UV light. tandfonline.commcmaster.ca

In solution , the photodimerization quantum yields can be influenced by the solvent. For some anthracene derivatives, these yields are significantly increased upon complexation within host molecules like cyclodextrins, which pre-organize the monomers into a favorable orientation for dimerization. beilstein-journals.org

In the solid state , the outcome of the photodimerization is governed by the crystal packing of the monomer molecules, a principle known as topochemical control. iupac.orgrsc.org For a [4+4] cycloaddition to occur efficiently, the anthracene rings of adjacent molecules must be arranged in a parallel, face-to-face orientation with a separation distance of less than approximately 4.2 Å. nih.gov The crystal structure dictates which photoproduct is formed. Depending on the relative orientation of the substituents, different isomers of the dimer (e.g., head-to-head or head-to-tail) can be produced. tandfonline.com

Research on 9-tert-butyl anthracene ester (9TBAE), a close analogue of this compound, has provided detailed insights into solid-state photodimerization. rsc.orgresearchgate.netrsc.org When nanorods of 9TBAE are irradiated, they undergo a crystal-to-crystal transition to form a photodimer, resulting in a significant elongation of the nanorods by up to 15%. rsc.orgresearchgate.net This process forms a metastable polymorph of the dimer, which is energetically less stable than the polymorph obtained by crystallizing the dimer from solution. rsc.org This highlights that solid-state reactions can create unique, high-energy crystalline forms that are not accessible through conventional crystallization. rsc.orgresearchgate.net The study of various anthracene esters has shown that the solid-state photoproduct is often a metastable intermediate that slowly converts to a more stable form. escholarship.org

The table below summarizes key findings from studies on the photodimerization of anthracene esters.

| Compound | Medium | Key Findings | Citations |

| 9-tert-butyl anthracene ester (9TBAE) | Solid-state (nanorods) | Undergoes crystal-to-crystal photodimerization causing up to 15% elongation. Forms a highly metastable polymorph. | rsc.orgresearchgate.net |

| 9-anthracene carboxylic acid (9AC) | Solid-state | Exhibits reversible photo-induced twisting motions due to interfacial strain between monomer and photodimer regions. | escholarship.org |

| 9-anthracene carboxylate derivatives | Solution | Photodimerization quantum yields can be enhanced by complexation with cyclodextrins. | beilstein-journals.org |

| Hexavalent anthracene compounds | Bulk (liquid) | Reversible photodimerization upon irradiation with 405 nm light, leading to solidification. The process is thermally reversible. | tandfonline.com |

Photochromic and Photoswitchable Systems Involving Anthracene Moieties

The reversible nature of the [4+4] photodimerization of anthracene derivatives makes them excellent candidates for the development of photochromic and photoswitchable materials. mcmaster.casemanticscholar.org Photochromism is the phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. In these systems, the anthracene monomer and its photodimer represent the two distinct chemical states that can be interconverted using light of different wavelengths or a combination of light and heat. tandfonline.com

Systems based on 9-anthracene carboxylic acid (9-AC) and its derivatives have been shown to exhibit photochromic behavior. rsc.orgresearchgate.net Crystalline 9-AC, for instance, was found to display radical-induced photochromism upon irradiation with a Xenon lamp. rsc.org This suggests that in addition to dimerization, other photochemical pathways can contribute to the photochromic properties of these molecules. The generation of stable radicals upon irradiation can lead to changes in color and magnetic properties. rsc.orgresearchgate.net

The reversible photodimerization has been harnessed to create photoswitchable systems with applications in areas like smart materials and molecular machines. sioc-journal.cnescholarship.org For example, the dimerization can be used to crosslink polymers, forming a "photogel." mcmaster.ca Irradiation with one wavelength of light induces dimerization and thus gelation or solidification, while irradiation at a different, shorter wavelength (or heating) cleaves the dimers, returning the material to a liquid or solution state. tandfonline.commcmaster.ca This process has been demonstrated in liquid hexa-anthracene compounds, which solidify upon irradiation at 405 nm and revert to a liquid upon heating. tandfonline.com

Furthermore, anthracene moieties have been incorporated into more complex molecular architectures to create sophisticated photoswitches. semanticscholar.orgresearchgate.net For instance, they have been attached to terpyridine ligands to study the potential for creating photochromic supramolecular structures. semanticscholar.org While in some initial studies the coordination properties were not significantly affected by the photochemistry of the anthracene units, the principle remains a promising avenue for research. semanticscholar.org The development of a peri-anthracenethioindigo (PAT) system demonstrates highly efficient all-red-light photoswitching, showcasing the versatility of the anthracene scaffold in creating advanced photoswitchable molecules. researchgate.netresearchgate.net

Singlet Oxygen Generation and its Mechanistic Aspects in Anthracene Endoperoxides

Anthracene and its derivatives, including esters like this compound, can react with singlet oxygen ('O₂) to form 9,10-endoperoxides. researchgate.netplos.org This reaction is a [4+2] cycloaddition. nih.gov More importantly, these endoperoxides can serve as thermal or photochemical sources of singlet oxygen, releasing it through a retro-cycloaddition reaction. nih.govresearchgate.netnih.gov This ability to capture and release singlet oxygen makes anthracene-based endoperoxides valuable in various applications, including photodynamic therapy. nih.gov

The generation of singlet oxygen from an endoperoxide can occur via two primary competing pathways upon photoexcitation: cycloreversion (release of 'O₂) and O-O bond homolysis. acs.orgresearchgate.net

Cycloreversion : This pathway involves the concerted or stepwise cleavage of the two C-O bonds, releasing a molecule of singlet oxygen and regenerating the parent anthracene derivative. nih.govacs.org Theoretical studies on a model endoperoxide show that this cycloreversion can be an asynchronous process, proceeding through an intermediate with only one C-O bond broken. acs.org Importantly, this mechanism can directly generate singlet oxygen in its excited ¹Δg state without the involvement of triplet states. acs.orgresearchgate.net The quantum yield for this process is highly dependent on the structure of the anthracene derivative. researchgate.net

O-O Homolysis : This competing pathway involves the cleavage of the peroxide bond (O-O), forming a diradical intermediate. acs.orgresearchgate.net This diradical can then undergo further rearrangement. This pathway is often the primary deactivation channel for many endoperoxides upon excitation. acs.org

The mechanism for singlet oxygen generation by the parent anthracene derivative itself can also proceed without forming a stable endoperoxide intermediate. Some anthracene derivatives in their excited singlet state can form an exciplex with ground-state triplet oxygen, which then leads to the formation of singlet oxygen. plos.org The efficiency of this process depends on the nature of the substituents at the 9 and 10 positions. plos.org Electron-donating groups generally enhance the reactivity towards singlet oxygen. plos.org

The stability of the endoperoxide and the temperature at which it releases singlet oxygen can be tuned by modifying the substituents on the anthracene ring. nih.gov This allows for the design of molecules that release singlet oxygen under specific, controlled conditions. nih.govresearchgate.net

| Process | Description | Key Mechanistic Feature | Products | Citations |

| Singlet Oxygen Capture | [4+2] cycloaddition of singlet oxygen to the anthracene ring. | Reaction occurs across the 9,10-positions. | 9,10-Endoperoxide | researchgate.netnih.govplos.org |

| Singlet Oxygen Release (Cycloreversion) | Photo- or thermo-induced cleavage of C-O bonds in the endoperoxide. | Can be a concerted or stepwise process, directly yielding excited singlet oxygen. | Parent Anthracene + ¹O₂ | nih.govacs.orgresearchgate.net |

| O-O Bond Homolysis | Competing photochemical pathway involving cleavage of the peroxide bond. | Forms a diradical intermediate that undergoes further reactions. | Rearrangement Products | acs.orgresearchgate.net |

| Direct Generation via Exciplex | Excited singlet state of anthracene interacts with ground state oxygen. | Involves formation of an exciplex. | Parent Anthracene + ¹O₂ | plos.org |

Photodegradation Pathways and Stability Studies

The photostability of this compound and its analogues is a critical factor, particularly for applications in photoactive materials. While photodimerization is a primary photoreaction, other degradation pathways can also occur, often involving reaction with atmospheric oxygen. plos.orgairitilibrary.com

Studies on anthracene-9-carboxylic acid (ANCA) have shown that while it is photostable in many organic solvents, it can be photolabile in aqueous media. airitilibrary.com The photodegradation rate is influenced by pH, suggesting an acid-base catalyzed mechanism. airitilibrary.com The primary photodegradation product of ANCA in the presence of air is often anthraquinone (B42736), which is formed via the 9,10-endoperoxide intermediate. airitilibrary.com This endoperoxide, resulting from the reaction with singlet oxygen, can subsequently decompose to yield the final product. plos.orgairitilibrary.com

The general pathway for this type of photodegradation is as follows:

The anthracene derivative absorbs UV light, becoming photoexcited. plos.org

The excited anthracene derivative can either generate singlet oxygen itself or react with singlet oxygen present in the environment. plos.org

The reaction with singlet oxygen forms an endoperoxide. plos.orgairitilibrary.com

This endoperoxide is often unstable and can decompose, either photochemically or thermally, to yield secondary products like anthraquinone. plos.orgairitilibrary.com

The photostability of anthracene derivatives is also linked to the reversibility of their photodimerization. For some systems, like those based on 9-anthracene carboxylate, the head-to-head photodimers are less thermally stable than the head-to-tail isomers due to greater steric hindrance. tandfonline.com This instability can lead to a higher degree of reversibility but might also be considered a degradation pathway if the monomer is not perfectly reformed or if side reactions occur over many cycles.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Coordination Studies

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in ethyl anthracene-9-carboxylate and studying its coordination behavior. The FT-IR spectrum provides characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key functional groups and their expected vibrational frequencies include:

C=O (Ester Carbonyl): A strong absorption band is typically observed in the region of 1705-1725 cm⁻¹. This band is indicative of the stretching vibration of the carbonyl group in the ester functionality. For instance, in related anthracene (B1667546) derivatives, a strong band at 1707 cm⁻¹ has been attributed to the –CO–N–CO– group. tandfonline.com

C-O (Ester Linkage): The stretching vibrations of the C-O single bond in the ester group usually appear in the 1300-1000 cm⁻¹ range.

Aromatic C-H: Stretching vibrations of the C-H bonds on the anthracene ring are expected above 3000 cm⁻¹.

Aromatic C=C: The in-plane stretching vibrations of the carbon-carbon double bonds within the anthracene ring typically give rise to multiple bands in the 1600-1400 cm⁻¹ region. For example, bands at 1546, 1459, and 1319 cm⁻¹ have been observed for the aromatic rings of similar structures. tandfonline.com

Aliphatic C-H: The stretching and bending vibrations of the C-H bonds in the ethyl group are also present.

FT-IR analysis is not only crucial for confirming the presence of these functional groups but also for studying how the vibrational modes are affected by the molecule's environment or its coordination to other chemical species, such as metal ions. acs.org Changes in the position and intensity of these bands can provide insights into intermolecular interactions and the formation of new chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the anthracene ring typically resonate in the downfield region, usually between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns depend on their position on the ring. For example, in a related anthracene derivative, aromatic protons appeared as multiplets in the range of δ 7.113–7.480 ppm. tandfonline.com

Ethyl Group Protons: The protons of the ethyl group (-CH₂CH₃) exhibit characteristic signals. The methylene (B1212753) (-CH₂) protons adjacent to the oxygen atom are deshielded and typically appear as a quartet, while the methyl (-CH₃) protons appear as a triplet further upfield. In a similar environment, protons of an ethyl group were observed as two triplets and two quartets, indicating a more complex environment. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon atom of the ester carbonyl group is highly deshielded and typically appears in the range of δ 160-180 ppm. mdpi.com

Aromatic Carbons: The carbon atoms of the anthracene ring give rise to a series of signals in the aromatic region, typically between δ 120 and 140 ppm. mdpi.com

Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group is found further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

NMR is also a powerful tool for monitoring chemical reactions involving this compound, such as its synthesis or degradation. mdpi.com By observing the appearance of new signals and the disappearance of reactant signals over time, the progress and outcome of a reaction can be accurately determined.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Reactivity Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The anthracene moiety is a strong chromophore, and its extended π-conjugated system gives rise to characteristic absorption bands in the UV region.

The absorption spectrum is typically characterized by a series of well-defined vibronic bands, which are a hallmark of the anthracene chromophore. These bands arise from π-π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. mdpi.comlibretexts.org The position and intensity of these absorption bands can be influenced by the substituent on the anthracene ring and the solvent environment. scispace.com

Key electronic transitions include:

π-π Transitions:* These are the most prominent transitions for aromatic compounds and are responsible for the strong absorption in the UV region. For anthracene derivatives, these transitions result in structured absorption bands. scispace.com

n-π Transitions:* The ester carbonyl group also possesses non-bonding (n) electrons on the oxygen atom. An n-π* transition, where a non-bonding electron is promoted to an antibonding π* orbital, is also possible. masterorganicchemistry.com These transitions are generally weaker than π-π* transitions and may be observed as a shoulder on the main absorption bands. masterorganicchemistry.com

UV-Vis spectroscopy is also a valuable tool for monitoring reactions involving this compound, such as photodimerization or degradation. chemicalbook.comresearchgate.net Changes in the absorption spectrum, such as a decrease in the intensity of the characteristic anthracene bands, can be used to follow the course of the reaction.

Mass Spectrometry (GC-MS) in Product Identification and Degradation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of this compound, as well as for analyzing its degradation products.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (C₁₇H₁₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (250.29 g/mol ). chemsrc.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.

GC-MS is particularly useful for:

Confirming the identity and purity of synthesized this compound.

Identifying byproducts in a reaction mixture.

Analyzing degradation products formed under various conditions, such as exposure to light or heat. researchgate.net

Time-Resolved and Ultrafast Spectroscopic Methods for Kinetic Studies of Excited States

Time-resolved and ultrafast spectroscopic techniques are essential for investigating the dynamics of the electronically excited states of this compound. These methods allow researchers to probe the fate of the molecule on timescales ranging from femtoseconds to seconds after it absorbs light.

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several processes:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁).

Internal Conversion: Non-radiative decay to a lower electronic state of the same multiplicity.

Photochemical Reactions: The excited molecule can undergo chemical reactions, such as dimerization. rsc.org

Techniques like time-correlated single photon counting (TCSPC) and transient absorption spectroscopy are used to measure the lifetimes of the excited states and to identify transient species. scispace.comrsc.org These studies have revealed that the photophysical properties of anthracene derivatives are highly dependent on factors such as solvent polarity and the nature of substituents. scispace.comresearchgate.net For instance, the rate of energy transfer between the anthracene unit and another connected molecule can be determined using these advanced spectroscopic methods. rsc.org Ultrafast techniques can also shed light on processes that occur faster than solvent relaxation, providing insights into nonequilibrium reaction dynamics. unige.ch

Computational and Theoretical Investigations of Ethyl Anthracene 9 Carboxylate and Analogues

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of aromatic systems. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing the complex electronic structure and reactivity of ethyl anthracene-9-carboxylate and its analogues.

The geometry of an anthracene (B1667546) ester, particularly the orientation of the ester group relative to the planar anthracene ring, is critical in determining its electronic and photophysical properties. DFT calculations are widely used for geometry optimization to find the most stable molecular conformation.

For this compound, steric hindrance between the ester group at the 9-position and the peri-hydrogens on the anthracene ring forces the carboxylate group to twist out of the plane of the aromatic system. X-ray crystallography data reveals a significant dihedral angle of 76.00(19)° between the carboxylate (COO) group and the anthracene plane, with the torsion angle around the O-Csp³ bond of the ethyl group being 108.52(18)°. nih.gov

Computational studies on related anthracene derivatives provide further insight. For instance, DFT calculations on 9,10-anthracene dicarboxylic acid (9,10-ADCA) show that the lowest-energy ground-state structure has a dihedral angle of 56.6° between the carboxylic acid groups and the anthracene plane. scispace.comvt.edu This non-planar conformation is a direct result of steric repulsion. In contrast, analogues like 1,4-ADCA and 2,6-ADCA, where steric hindrance is minimal, are calculated to have planar ground-state geometries with a dihedral angle of 0°. scispace.comvt.eduresearchgate.net These findings highlight the profound impact of substituent position on the ground-state conformation of anthracene derivatives.

Table 1: Calculated and Experimental Dihedral Angles in Anthracene Carboxylic Acids and Esters

| Compound | Method | Dihedral Angle (Anthracene Plane vs. Carboxyl Group) | Reference |

|---|---|---|---|

| This compound | X-ray Diffraction | 76.00° | nih.gov |

| 9,10-Anthracene dicarboxylic acid | DFT | 56.6° | scispace.comvt.edu |

| 9-Anthracenecarboxylic acid | DFT | ~60° | researchgate.net |

| 2,6-Anthracene dicarboxylic acid | DFT | 0° | scispace.comvt.edu |

| 1,4-Anthracene dicarboxylic acid | DFT | 0° | scispace.comvt.edu |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals.

The HOMO-LUMO energy gap (ΔE) is a key chemical reactivity descriptor. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. tandfonline.com For example, a computational study on various substituted β-carboline derivatives found that an anthracen-9-yl substituted structure possessed the lowest HOMO-LUMO gap, indicating it was the most reactive ("softest") molecule in the series. dergipark.org.tr

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and softness (S), which quantify a molecule's resistance to change in its electron distribution.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) attack. tandfonline.comsemanticscholar.org In anthracene esters, the carbonyl oxygen typically represents a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bonding.

Table 2: Key Chemical Reactivity Descriptors from FMO Theory

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. Small gap suggests high reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. Hard molecules have a large energy gap. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness. Soft molecules are more reactive. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Geometry Optimization and Conformational Analysis of Anthracene Esters

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. sandia.gov This is crucial for understanding the photophysical behavior of compounds like this compound, which are known for their fluorescence.

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light (UV-Vis spectra). For anthracene derivatives, these calculations can accurately model the characteristic π-π* transitions of the aromatic core. mdpi.com Furthermore, TD-DFT allows for the optimization of molecular geometries in the excited state.

Studies on 9-anthracenecarboxylic acid and its derivatives have revealed significant geometry changes upon electronic excitation. For 9,10-ADCA, TD-DFT calculations predict that the dihedral angle between the carboxyl groups and the anthracene ring decreases from 56.6° in the ground state to just 27.7° in the first excited state, accompanied by a puckering of the anthracene moiety. scispace.comvt.edu This relaxation in the excited state is a common feature for 9-substituted anthracenes and explains the characteristic broad, structureless fluorescence emission observed for many of these compounds, which is due to the significant difference between the ground and excited state geometries. researchgate.net In contrast, derivatives like 1,4-ADCA and 2,6-ADCA, which are planar in the ground state, are predicted to remain so in the excited state. scispace.comvt.edu

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and their influence on bulk properties like crystal packing. illinois.edu

The crystal structure of this compound is stabilized by a combination of weak intermolecular forces. These include C-H⋯O hydrogen bonds and edge-to-face arene interactions, where a C-H bond from one molecule points towards the center of the aromatic ring of a neighbor. nih.gov Similarly, in an analogue, (E)-2-{ethyl[4-(4-nitrophenyldiazenyl)phenyl]amino}this compound, weak C-H⋯O interactions are the primary drivers of the crystal packing arrangement. iucr.orgescholarship.org

MD simulations can be used to explore the stability of these crystal lattices and to understand how molecules arrange themselves. In other anthracene esters, intermolecular π-π stacking is a dominant cohesive force. publish.csiro.au The balance between different non-covalent interactions, such as C-H⋯π, π-π stacking, and hydrogen bonding, determines the final crystal packing motif (e.g., herringbone vs. sandwich arrangements), which in turn affects the material's properties. acs.orgrsc.org MD simulations can help rationalize these packing preferences and predict how modifications to the molecular structure might alter the solid-state assembly.

Prediction of Spectroscopic Signatures from Computational Models

A key application of computational modeling is the prediction of spectroscopic data, which can be used to validate experimental findings or to interpret complex spectra.

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. For instance, in a study of diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the computed FT-IR and FT-Raman wavenumbers showed excellent agreement with experimental measurements. tandfonline.com

Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can also be computed. These calculations help in the assignment of complex ¹H and ¹³C NMR spectra, especially for large molecules with many overlapping signals. acs.org

As mentioned in section 5.2, TD-DFT is used to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. mdpi.com Furthermore, computational methods can predict photoluminescence properties. By calculating the energy difference between the optimized excited state and the ground state, the emission wavelength can be estimated, providing insights into the fluorescence characteristics of anthracene esters. acs.org

Table 3: Computationally Predictable Spectroscopic Data

| Spectroscopy Type | Computational Method | Predicted Parameters | Reference |

|---|---|---|---|

| Infrared (IR) & Raman | DFT | Vibrational Frequencies and Intensities | tandfonline.com |

| NMR (¹H, ¹³C) | DFT (with GIAO method) | Chemical Shifts and Coupling Constants | acs.org |

| UV-Visible Absorption | TD-DFT | Transition Energies (λmax) and Oscillator Strengths | mdpi.com |

| Photoluminescence (Fluorescence) | TD-DFT | Emission Wavelengths (λem) | acs.org |

Solid State Behavior and Supramolecular Assemblies of Ethyl Anthracene 9 Carboxylate

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms and molecules in a crystal. For ethyl anthracene-9-carboxylate, this analysis reveals key conformational features.

The molecule, with the chemical formula C₁₇H₁₄O₂, crystallizes in the orthorhombic space group Pna2₁. iucr.org A significant conformational characteristic is the dihedral angle between the carboxylate (COO) group and the anthracene (B1667546) ring system, which is approximately 76.00(19)°. iucr.orgnih.gov This near-perpendicular arrangement is a result of steric hindrance between the ester group and the peri-hydrogens at the 1 and 8 positions of the anthracene core. union.edu The torsion angle around the O-Csp³ bond of the ethyl ester group is reported to be 108.52(18)°. nih.govresearchgate.net

The crystal packing is characterized by a herringbone arrangement of the anthracene units. iucr.org This packing is a common motif for aromatic molecules and is driven by the optimization of intermolecular interactions. The unit cell parameters determined at a temperature of 153 K are:

a = 8.5431(6) Å

b = 10.2137(7) Å

c = 14.5426(11) Å

V = 1268.94(16) ų

Z = 4 iucr.org

Intermolecular Interactions: Hydrogen Bonding and Arene Interactions in Crystal Lattices

The supramolecular assembly of this compound in the solid state is stabilized by a combination of weak intermolecular forces.

Hydrogen Bonding: The primary hydrogen bonding interaction observed is of the C–H···O type. iucr.orgnih.gov Specifically, a hydrogen atom from the anthracene ring (C5–H5) interacts with the carbonyl oxygen (O1) of a neighboring molecule. iucr.org This interaction, with a donor-acceptor distance of 3.302(2) Å, links the molecules into helical strands that run along the c-axis of the crystal. iucr.org

Influence of Molecular Structure on Crystal Packing Modes and Photoreactivity

The specific molecular structure of this compound directly influences its crystal packing, which in turn governs its photoreactivity. The near-perpendicular orientation of the ethyl carboxylate group with respect to the anthracene plane is a key structural feature. iucr.orgnih.gov This conformation minimizes steric hindrance but also affects how the anthracene moieties can align with each other in the crystal lattice. union.edu

For many anthracene derivatives, photoreactivity in the solid state involves a [4+4] photodimerization reaction between adjacent anthracene rings. figshare.comnih.gov The efficiency of this reaction is highly dependent on the distance and orientation of the neighboring anthracene molecules, as dictated by Schmidt's topochemical principles. nih.gov In the case of this compound, the herringbone packing arrangement, while stable, may not provide the ideal parallel alignment of anthracene planes required for efficient photodimerization. iucr.org

Studies on related 9-anthracene carboxylic acid (9AC) and its derivatives show that even slight modifications to the molecular structure can lead to significant changes in crystal packing and a complete loss of photoreactivity. figshare.comresearchgate.net For instance, substitution at the 10-position of the anthracene core can disrupt the packing necessary for the [4+4] cycloaddition. figshare.comresearchgate.net The presence of the ethyl ester group in this compound, compared to the carboxylic acid in 9AC, alters the hydrogen bonding network and steric environment, which can fundamentally influence the molecular packing and thus its photoreactive properties. iucr.org

Engineering Photomechanical Response through Morphology Control

The ability of certain molecular crystals to undergo light-induced mechanical motion, or a photomechanical response, is a burgeoning field of materials science. researchgate.netescholarship.org This phenomenon is often driven by a reversible photochemical reaction, such as the [4+4] photodimerization of anthracene derivatives. figshare.comnih.gov The resulting lattice strain between the reactant and product domains within the crystal can lead to macroscopic effects like bending, twisting, or shattering. nih.gov

While specific studies on the photomechanical response of this compound are not extensively detailed, research on the parent compound, 9-anthracene carboxylic acid (9AC), and its other derivatives provides a framework for understanding the potential. nih.govresearchgate.netresearchgate.net For a material to exhibit a useful photomechanical effect, several factors are critical:

Reversible Photoreaction: The photochemical reaction must be reversible, often thermally, to allow the material to return to its original state. researchgate.net

Crystal Integrity: The crystal must be able to withstand the strain of the photoreaction without fracturing. figshare.comresearchgate.net

Favorable Crystal Packing: The molecules must be arranged in a way that allows for the photoreaction to occur efficiently. researchgate.net

Engineering the photomechanical response involves controlling the crystal morphology. google.com By tuning crystallization conditions (e.g., solvent, temperature, additives), it is possible to grow crystals with specific shapes and faceting, which can influence the direction and magnitude of the mechanical motion. google.com For example, needle-like or ribbon-like crystals of 9AC derivatives have been shown to bend upon irradiation. nih.govresearchgate.net

In the context of this compound, modifying the crystallization process to favor morphologies that align the molecules for photodimerization and can accommodate the resulting lattice changes would be a key strategy. The esterification of 9AC to form compounds like this compound is one approach that has been explored to modify crystal packing and, consequently, the photomechanical properties of the resulting materials. researchgate.net

Biological and Biomedical Research Applications of Anthracene Esters and Derivatives

Investigations into Biological Activity and Therapeutic Potential

The therapeutic potential of anthracene (B1667546) derivatives is an active area of investigation, with research spanning anticancer, antiviral, and DNA-interactive agents.

Antiviral and Anticancer Research Pathways for Anthracene-Nucleoside Analogues

The structural similarity of certain anthracene derivatives to biological molecules has led to their investigation as potential therapeutic agents, particularly when incorporated into nucleoside analogues. Carbocyclic nucleosides, which are more metabolically stable than their natural counterparts, have shown promise as antiviral and antitumor agents. researchgate.net

In one study, isoxazolino-carbocyclic anthracene nor-nucleosides were synthesized and evaluated for their inhibitory activity against a range of viruses, including Herpes simplex, Hepatitis B and C, and Human Papillomavirus (HPV). While most of the activities were modest, one specific regioisomer demonstrated noteworthy antiviral activity against HPV, with no observed cellular toxicity at concentrations between 1–100 μM. researchgate.net Another compound from a similar synthetic approach, which combined an anthracene moiety with a carbocyclic nucleoside analogue, showed high and selective activity against HPV, with an EC₅₀ value 39 times lower than the control drug, Cidofovir. researchgate.net

In the realm of oncology, anthracene derivatives are recognized as promising anticancer agents. rroij.com The anthraquinone (B42736) substructure, for instance, is a key component of established anticancer drugs like doxorubicin (B1662922) and mitoxantrone. rroij.cominnovareacademics.in Research has shown that bis(imino)anthracene derivatives can act as G-quadruplex ligands, stabilizing these structures in telomeres and oncogenes, which suggests a potential mechanism for anticancer activity. rsc.org Furthermore, natural anthraquinones like emodin (B1671224) and its synthetic halogenated derivatives have been evaluated for antiviral activity against human coronavirus strains, indicating the broad therapeutic potential of the anthracene scaffold. mdpi.com

Exploration of DNA Intercalation and Cleavage Mechanisms

The planar aromatic structure of the anthracene ring system is ideally suited for intercalation between the base pairs of the DNA double helix. rroij.com This non-covalent binding mode is a cornerstone of the biological activity of many anthracene derivatives. The substituents on the anthracene core, particularly at the 9 and 10 positions, are strategically located to fit within the major or minor grooves of DNA, further influencing the binding affinity and specificity. rroij.com

Theoretical studies on anthracene derivatives with side chains have shown that they tend to bind more favorably to A-T rich sequences compared to G-C sequences in DNA. nih.gov This binding can be monitored through the compound's fluorescence. The fluorescence of many anthracene derivatives is quenched by interaction with GC base pairs but enhanced by AT sequences, providing a useful spectroscopic tool for identifying the binding site on the DNA strand. rroij.com

Beyond simple intercalation, some anthracene derivatives can induce DNA damage. The long-lived triplet excited states of anthryl probes can be leveraged to initiate photoreactions that lead to DNA strand cleavage. rroij.com For example, a compound formed by linking an anthraquinone (the intercalating part) with a Zn²⁺ complex (the cleaving part) showed a 15-fold increase in DNA cleavage efficiency compared to the cleaving moiety alone. rroij.com This dual-functionality highlights the versatility of the anthracene framework in designing molecules that can both target and damage DNA, a critical mechanism for many anticancer drugs. sci-hub.se

Modulators of Ion Channel Activity: Focusing on Ca²⁺-Activated Cl⁻ Currents (CaCCs)

Anthracene derivatives have been identified as modulators of ion channels, particularly calcium-activated chloride channels (CaCCs), which are crucial for physiological processes like smooth muscle contraction and epithelial fluid secretion. nih.govbiorxiv.org The parent compound of ethyl anthracene-9-carboxylate, anthracene-9-carboxylic acid (9-AC) , is a well-documented inhibitor of these channels.

In studies on rat vascular smooth muscle cells, 9-AC was shown to inhibit Ca²⁺-activated Cl⁻ currents, with reported IC₅₀ values (the concentration required to inhibit 50% of the current) ranging from 16.5 to 306 µM. These findings suggest a direct interaction between the compound and the chloride channel protein. nih.gov

However, the modulatory effect can be complex. In rabbit pulmonary artery smooth muscle cells, 9-AC exhibited an anomalous effect. While it caused a small inhibition (21±10%) of the maximum outward Cl⁻ current at positive membrane potentials, it significantly enhanced (by 321±34%) the instantaneous inward current at negative potentials. nih.gov This suggests that 9-AC may not be a simple channel blocker but rather a modulator that can both inhibit and potentiate channel activity depending on the conditions. This dual action is not unique to 9-AC and has been observed with other structurally different chloride channel blockers, indicating a complex interaction with the channel's gating mechanism. nih.gov These findings establish the anthracene carboxylic acid scaffold as a key structure for probing and modulating CaCC function.